Humanin

Übersicht

Beschreibung

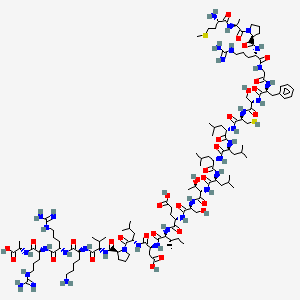

Humanin is a small peptide consisting of 24 amino acids. It was first discovered in 2001 in the brain of a patient with Alzheimer’s disease. This compound is encoded by the mitochondrial genome and is known for its cytoprotective properties, particularly in response to stressors such as oxidative stress, ischemia, and starvation . It has been identified in various tissues, including the brain, heart, liver, and skeletal muscle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Humanin can be synthesized using solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Humanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann durch reaktive Sauerstoffspezies oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Reduktion: Die Reduktion von Disulfidbrücken in this compound kann mit Hilfe von Reduktionsmitteln wie Dithiothreitol erreicht werden.

Substitution: Aminosäurereste in this compound können durch andere Reste ersetzt werden, um Analoga mit erhöhter biologischer Aktivität zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere reaktive Sauerstoffspezies.

Reduktion: Dithiothreitol oder β-Mercaptoethanol.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid.

Wichtigste gebildete Produkte:

Oxidation: Disulfidverbrücktes this compound.

Reduktion: Reduziertes this compound mit freien Thiolgruppen.

Substitution: This compound-Analoga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Humanin, a small mitochondrial-derived peptide, has garnered attention for its potential therapeutic applications, especially in age-related diseases . Research indicates its involvement in neuroprotection, reduction of inflammation and oxidative stress, maintenance of mitochondrial function, and improvement of glucose metabolism .

Scientific Research Applications

This compound was initially discovered while researchers were searching for survival factors in the unaffected brain section of an Alzheimer's patient . It was found to resist apoptosis induced by a mutant form of amyloid precursor protein (APP V642I), a gene mutated in familial Alzheimer's disease (AD) . this compound has demonstrated the ability to protect against other familial AD genes but not against Huntington's disease or amyotrophic lateral sclerosis models, suggesting a specific protective effect for AD models .

Neuroprotective Effects

- In Vitro Studies: this compound has shown neuroprotective effects against toxic insults . In experiments using a human neuroblastoma cell line (SH-SY5Y), this compound-S14G (HNG), a potent this compound analogue, protected against amyloid-beta (Aβ) induced reduction of cell metabolism and viability . It also reduced reactive oxygen species (ROS) production induced by Aβ in neuronal mitochondria .

- In Vivo Studies: Studies on mice have indicated that this compound administration can prevent age-related behavioral and cognitive deficits . In one study, 18-month-old female mice treated with HNG maintained their balance longer on a rotarod test and showed improved search strategy and success rate in a Barnes maze test at 28 months of age . They also exhibited improved spontaneous alternation behavior in a Y-maze test .

Effects on Aging and Metabolism

- Cognitive Decline: this compound administration has been shown to prevent some of the normal behavioral and cognitive deficits that occur with age in mice . This suggests that the decline in this compound levels with age may contribute to age-related cognitive decline .

- Metabolic Aging: this compound treatment has shown positive results on metabolic aging, decreasing midlife adiposity by increasing lean body mass and reducing visceral fat in mice .

- Insulin Resistance: this compound concentrations in the follicular fluid were found to be significantly lower in PCOS patients with insulin resistance than in those without insulin resistance .

Cardiovascular and Autoimmune Diseases

This compound can help reduce inflammation and oxidative stress, potentially interfering with the development of cardiovascular conditions and autoimmune diseases .

Alzheimer's Disease

This compound protects against mutated genes that cause familial AD, such as APP, presenilin 1, and presenilin 2 . While other factors like IGF1 and basic FGF could protect neurons from (Aβ) 1–43, only this compound could protect against all the tested AD genes .

Mitochondrial Function

This compound helps maintain the proper functioning of mitochondria, and its dysfunction can contribute to neurodegenerative diseases and metabolic disorders, such as diabetes and obesity .

Data Table: Antioxidant Peptides in Therapy

| Antioxidant Peptides | Target Diseases | Mechanisms | References |

|---|---|---|---|

| SS-31 | Peripheral artery disease (PAD) | Inhibited the AKT-mTOR pathway to restore impaired autophagic flux; reduced levels of p-AKT p-mTOR; reduced ROS levels | $$151] |

| Renal fibrosis and chronic renal failure (CRF) | Protected mitochondrial membrane potential, ATP production, mtDNA copy number, MnSOD activity; reduced ROS levels | $$152] | |

| Alzheimer’s disease (AD) | Lowered ROS and Aβ levels, protecting mitochondrial homeostasis and synaptic integrity | $$153] | |

| Type 2 diabetes (T2D) | Inhibited lipid peroxidation and ATP production; protected mRNA expression of dynamic mitochondrial genes; reduced mitochondrial dysfunction | $$154] |

This compound and Cognitive Function in Mice

In a study, 18-month-old female mice were treated with HNG biweekly at a dose of 4 mg/kg. At 24 months, the HNG-treated group maintained their balance longer than the control group on a rotarod test. At 28 months, HNG-treated mice improved their search strategy and success rate compared to control in a Barnes maze test. Additionally, HNG-treated mice had improved spontaneous alternation behavior compared to control in a Y-maze test. This suggests that HNG treatment improves the cognitive ability of old mice.

This compound and Alzheimer's Disease

Wirkmechanismus

Humanin exerts its effects through several molecular targets and pathways:

Intracellular Mechanism: this compound binds to Bcl2-associated X protein, Bim, and tBid, inhibiting caspase activity and preventing apoptosis.

Extracellular Mechanism: this compound interacts with G protein-coupled formyl peptide receptor-like 1 to mediate apoptosis signal-regulating kinase and c-Jun N-terminal kinase signaling pathways.

Insulin Sensitivity: this compound activates hypothalamic STAT-3 signaling, improving insulin sensitivity and glucose metabolism.

Vergleich Mit ähnlichen Verbindungen

Humanin gehört zu einer Familie von mitochondrialen Peptiden, einschließlich kleiner this compoundähnlicher Peptide (SHLPs). Diese Peptide weisen Sequenzhomologie auf und haben sich überlappende Funktionen mit this compound . Ähnliche Verbindungen umfassen:

This compound ist einzigartig aufgrund seiner breiten Palette an schützenden Wirkungen in verschiedenen Geweben und seiner potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen, Herzkreislauferkrankungen, Diabetes und Krebs .

Biologische Aktivität

Humanin is a 24-amino acid peptide derived from mitochondrial DNA, first identified in the context of neuroprotection against Alzheimer's disease (AD). Its discovery has sparked considerable interest due to its potential roles in various biological processes, particularly in aging, neuroprotection, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exerts its effects through various mechanisms:

- Neuroprotection : this compound protects neurons from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in AD. It has been shown to reduce reactive oxygen species (ROS) production and enhance mitochondrial function .

- Cytoprotection : The peptide interacts with several cellular receptors, such as the formyl peptide receptor-like 1 (FPRL1) and G-protein coupled receptors, leading to activation of survival pathways like ERK1/2 and STAT3. This interaction promotes cell survival under stress conditions .

- Autophagy Stimulation : this compound stimulates chaperone-mediated autophagy (CMA), aiding in the degradation of misfolded proteins and enhancing cellular quality control mechanisms .

- Cardiovascular Protection : Research indicates that this compound may improve cardiovascular health by reversing cardiomyocyte apoptosis and reducing fibrosis in aged mice .

Therapeutic Implications

The therapeutic potential of this compound spans several age-related diseases:

- Alzheimer’s Disease : Studies demonstrate that this compound administration can mitigate cognitive decline in mouse models by reducing Aβ accumulation and improving memory function. For instance, intranasal administration of this compound analogs has shown promise in decreasing Aβ levels in transgenic mice models of AD .

- Metabolic Disorders : this compound has been associated with improved metabolic parameters in middle-aged mice, suggesting a role in managing age-related metabolic decline .

Key Studies on this compound's Biological Activity

| Study | Focus | Findings |

|---|---|---|

| Hashimoto et al. (2001) | Neuroprotection | Identified this compound's protective effects against apoptosis induced by familial AD mutations. |

| Yen et al. (2018) | Cognitive Function | Demonstrated neuroprotective effects of this compound in both in vitro and in vivo settings, protecting against Aβ toxicity. |

| Niikura et al. (2011) | Alzheimer's Model | Showed that this compound reduced Aβ accumulation and cognitive deficits in triple transgenic AD mice. |

| Zhang et al. (2012) | Amyloid Plaques | Found that this compound administration decreased Aβ levels and improved cognitive functions in double transgenic AD mice. |

Circulating Levels of this compound

Research indicates that circulating levels of this compound may decrease with age, potentially correlating with age-related diseases such as Alzheimer’s disease and other mitochondrial disorders . A study involving centenarians showed higher levels of this compound compared to control groups, suggesting a protective role against aging .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUWKZJZIPZKE-OFANTOPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H204N34O32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186749 | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2687.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330936-69-1 | |

| Record name | Humanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.